molecular formula C11H19NO2 B1432425 2-(1-Cyclobutylpiperidin-4-yl)acetic acid CAS No. 1428863-12-0

2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Cat. No. B1432425
M. Wt: 197.27 g/mol
InChI Key: RCSURIYLKXYRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a chemical compound used in scientific research. Its versatile applications include drug development and organic synthesis. It is also known as 1-Boc-4-piperidineacetic acid .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Anti-inflammatory Activities

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of New Compounds

    • A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
  • Inhibitors of Soluble Epoxide Hydrolase

    • 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
    • The inhibition of sEH has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
    • A selected compound from a new series of benzohomoadamantane-based amides displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
  • Synthesis of Zoledronic Acid

    • An improved synthesis of zoledronic acid via bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid has been reported .
    • Zoledronic acid is the drug substance of the highly efficient antiresorptive medicine Zometa .
    • The synthesis involves phosphonation of various carboxylic acids by a mixture of phosphorous acid (H3PO3) and phosphorus trichloride (PCl3) .
  • Food Industry

    • Acetic acid is a commodity chemical with the global demand of approximately 15 million tons per year with several applications in the chemical and food industry .
    • It is used in several industrial sectors such as chemical, pharmaceutical, textile, polymer and paints, food and beverages .
    • Furthermore, acetic acid has several applications in food industry and is traditionally known as vinegar .
    • In addition, it is an acidulant, which is used to give a characteristic flavor profile to food .
    • It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry .
    • More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
  • Furan Platform Chemicals

    • Furan platform chemicals have applications beyond fuels and plastics .
    • They can undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
    • It is evident that the more easily isolable and more stable functional analogs of HMF, such as 5-halo-, 5-acyloxy and 5-alkoxy-methyl compounds, can be very useful when coupled to a suitable end-use application .
  • Nucleophilic Acyl Substitution Reactions

    • The carbonyl oxygen of acetic acid is first protonated, which draws electron density away from the carbon and increases its electrophilicity .
    • In step 2, the alcohol nucleophile attacks .

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a compound used in scientific research, with potential applications in drug development and organic synthesis. Future research could explore its potential therapeutic applications, given the diverse biological activities exhibited by piperidine derivatives .

properties

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSURIYLKXYRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Synthesis routes and methods

Procedure details

To a stirred mixture of (1-cyclobutyl piperidin-4-yl) acetic acid ethyl ester (652.9 mg, 2.90 mmol, obtained in above step), tetrahydrofuran (6 mL) and water (6.0 mL) cooled at 0° C. lithium hydroxide monohydrate (133 mg, 3.19 mmol) was added in a single lot. The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled again to 0° C. and acidified with 2N hydrochloric acid to pH: 2-3. The volatiles were removed under reduced pressure and the traces of water were removed by azeotropic distillation with toluene to obtain (1-cyclobutyl piperidin-4-yl) acetic acid (747.9 mg).
Quantity
652.9 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Cyclobutylpiperidin-4-yl)acetic acid
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2-(1-Cyclobutylpiperidin-4-yl)acetic acid

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